REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH:5](O)[CH2:6][C:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)C.O.[NH2:18][NH2:19]>>[N:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:7]1[CH:6]=[CH:5][C:4](=[O:3])[NH:18][N:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(C1=NC=CC=C1)=O)O)=O
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Name
|
|
Quantity
|
0.65 mL
|
Type
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reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
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Type
|
CUSTOM
|
Details
|
The solvents were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1C=CC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.5 mmol | |
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |